molecular formula C25H21Cl3N6OS B10909662 2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide

2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B10909662
M. Wt: 559.9 g/mol
InChI Key: BKYRYPRQXGBIDQ-VVEOGCPPSA-N
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Description

2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The presence of multiple functional groups, such as triazole, phenyl, and hydrazide, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves a multi-step process:

    Formation of the Triazole Core: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or azide precursor.

    Introduction of the Phenyl and Chloromethyl Groups: The phenyl and chloromethyl groups are introduced via nucleophilic substitution reactions.

    Attachment of the Sulfanyl Group: The sulfanyl group is incorporated through a thiolation reaction, often using thiourea or a similar reagent.

    Formation of the Acetohydrazide Moiety: The final step involves the condensation of the triazole derivative with an appropriate hydrazide, under acidic or basic conditions, to form the acetohydrazide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various functionalized aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for the development of new antibiotics.

Medicine

In medicinal chemistry, the compound is investigated for its anticancer properties. It has shown promise in inhibiting the proliferation of cancer cells, making it a potential lead compound for drug development.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring specific functional groups for performance.

Mechanism of Action

The mechanism of action of 2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with cell division processes or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
  • **2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its applications.

Properties

Molecular Formula

C25H21Cl3N6OS

Molecular Weight

559.9 g/mol

IUPAC Name

2-[[5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H21Cl3N6OS/c1-16-11-18(26)9-10-22(16)29-14-23-31-33-25(34(23)20-5-3-2-4-6-20)36-15-24(35)32-30-13-17-7-8-19(27)12-21(17)28/h2-13,29H,14-15H2,1H3,(H,32,35)/b30-13+

InChI Key

BKYRYPRQXGBIDQ-VVEOGCPPSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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